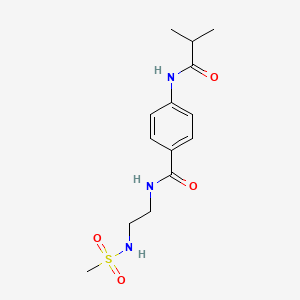

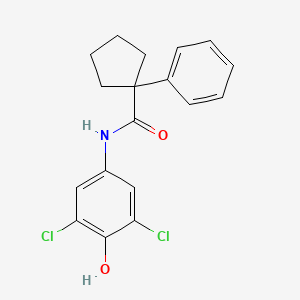

![molecular formula C20H13F4NOS B2501100 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline CAS No. 866133-27-9](/img/structure/B2501100.png)

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline" is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They often serve as key scaffolds in the synthesis of pharmaceuticals and are studied for their potential as anticancer, antibacterial, and kinase inhibitor agents .

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. One such method involves the use of ethynyl ketene-S,S-acetals in a one-pot procedure with arylamines and aldehydes, mediated by trifluoromethanesulfonic acid. This process includes arylimine formation, a regiospecific aza-Diels-Alder (Povarov) reaction, and reductive amination, leading to the formation of 4-functionalized quinolines . Another approach for synthesizing fluorinated quinolines involves a three-component cyclocondensation of fluoroaniline with aromatic aldehydes and cyclopentadiene, catalyzed by acid . Electrochemical methods have also been employed for the regioselective fluorination of quinolyl sulfides, which is a key step in the synthesis of various fluorinated quinoline derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which can be substituted at various positions to yield compounds with different properties. For instance, the introduction of a trifluoromethyl group on the quinoline ring can significantly enhance certain chemical reactions, such as anodic alpha-fluorination . The crystal structure of a related compound, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline, is stabilized by intramolecular hydrogen bonds, pi-pi interactions, and fluorine interactions, which are crucial for its biological activity .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including those that lead to the formation of GPCR ligands, kinase inhibitors, and antibacterial agents. The presence of substituents such as fluorine atoms or trifluoromethyl groups can influence the reactivity and selectivity of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of fluorine atoms and trifluoromethyl groups can affect the lipophilicity, polarity, and electronic properties of these compounds. These modifications can enhance the biological activity of quinoline derivatives, as seen in their applications as kinase inhibitors, GPCR ligands, and antibacterial agents . The presence of such groups can also impact the solubility and stability of the compounds, which are important factors in drug design and development.

Applications De Recherche Scientifique

Synthesis and Transformations in Organic Chemistry

Quinoline derivatives, including compounds structurally related to 4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline, are known for their utility in organic synthesis. These derivatives are synthesized through various chemical reactions and have applications in creating fluorescent materials for biological systems, acting as potential antioxidants and radioprotectors due to their structural features (Aleksanyan & Hambardzumyan, 2013).

Antimycobacterial Activity

Some derivatives of dihydrothieno[3,2-b]quinolines have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. The structural modification of these compounds provides a basis for developing new therapeutic agents against tuberculosis (Balamurugan et al., 2010).

Electropolymerization and Sensing Applications

The electropolymerization of related quinoline derivatives has led to the creation of fluorescent polymers with sensitivity towards metal cations, particularly Fe3+ ions. These findings suggest potential applications in developing new sensors and materials with specific ion detection capabilities (Carbas et al., 2012).

Propriétés

IUPAC Name |

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F4NOS/c21-16-4-2-1-3-12(16)5-7-17-14-9-10-27-19(14)15-11-13(26-20(22,23)24)6-8-18(15)25-17/h1-8,11H,9-10H2/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHEKOUWQVZQTKA-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F4NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

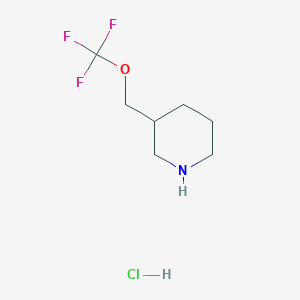

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3-chloro-2-methylbenzenesulfonamide](/img/structure/B2501019.png)

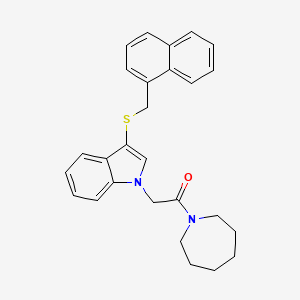

![{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B2501022.png)

![2-((2,5-Difluorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2501024.png)

![1-[4-(acetylamino)benzoyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B2501026.png)

![5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501033.png)

![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2501037.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2501040.png)